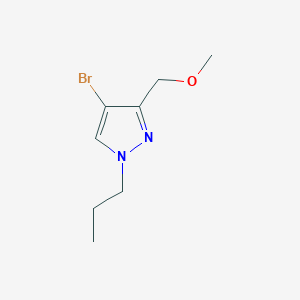

4-bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole

CAS No.: 1856041-72-9

Cat. No.: VC4088606

Molecular Formula: C8H13BrN2O

Molecular Weight: 233.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856041-72-9 |

|---|---|

| Molecular Formula | C8H13BrN2O |

| Molecular Weight | 233.11 |

| IUPAC Name | 4-bromo-3-(methoxymethyl)-1-propylpyrazole |

| Standard InChI | InChI=1S/C8H13BrN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3 |

| Standard InChI Key | FLICTGCHXAXXIK-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)COC)Br |

| Canonical SMILES | CCCN1C=C(C(=N1)COC)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Bromo-3-(methoxymethyl)-1-propyl-1H-pyrazole (CAS: 1856041-72-9) is a heterocyclic compound featuring a pyrazole core substituted with bromine (position 4), methoxymethyl (position 3), and propyl (position 1) groups. Its molecular formula is C₈H₁₃BrN₂O, with a molecular weight of 233.11 g/mol. The IUPAC name, 4-bromo-3-(methoxymethyl)-1-propylpyrazole, reflects its substituent arrangement.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃BrN₂O |

| Molecular Weight | 233.11 g/mol |

| InChI Key | FLICTGCHXAXXIK-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)COC)Br |

Crystallographic and Spectroscopic Data

X-ray crystallography data for this compound remains unreported, but analogous pyrazole derivatives exhibit planar heterocyclic cores with substituents influencing dipole moments . Predicted spectroscopic features include:

-

¹H NMR: Signals at δ 1.0–1.5 ppm (propyl CH₃), δ 3.3–3.5 ppm (OCH₃ and CH₂O), and δ 6.5–7.0 ppm (pyrazole C-H) .

-

IR: Stretching vibrations for C-Br (~550 cm⁻¹) and C-O-C (~1100 cm⁻¹) .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via O-alkylation and bromination strategies. A plausible route involves:

-

Alkylation: Reacting 4-bromo-1-propyl-1H-pyrazol-3-ol with chloromethyl methyl ether under basic conditions to introduce the methoxymethyl group .

-

Purification: Column chromatography yields the product with >85% purity .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | NaOH, chloromethyl methyl ether | 70–80% |

| Workup | Ethyl acetate, NaHCO₃ | N/A |

Reactivity Profile

The bromine atom at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxymethyl group participates in hydrolysis or oxidation. The propyl chain enhances lipophilicity, influencing solubility in organic solvents .

Physicochemical Properties

Physical State and Stability

The compound is a white crystalline solid at room temperature. Predicted properties, extrapolated from analogs, include:

-

Solubility: Miscible in dichloromethane, ethyl acetate; sparingly soluble in water.

Thermodynamic Data

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor for antiviral agents and EGFR inhibitors, leveraging its bromine for further functionalization .

Materials Science

Brominated pyrazoles are explored in organic semiconductors due to their electron-withdrawing properties and thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume